Product packaging for Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate(Cat. No.:CAS No. 72000-18-1)

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate

Cat. No.: B362832
CAS No.: 72000-18-1
M. Wt: 248.23g/mol
InChI Key: ISXXLZFMWXHVPE-UHFFFAOYSA-N
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Description

Overview of the Coumarin (B35378) Scaffold in Medicinal Chemistry Research

Coumarin, a naturally occurring heterocyclic compound, is a member of the benzopyrone class, characterized by a benzene (B151609) ring fused to a pyrone ring. orientjchem.orgresearchgate.net This core structure, known as the coumarin scaffold, is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence in a multitude of natural products and the relative ease of its synthesis have made it a focal point for researchers for many years. sciensage.infonih.govresearchgate.netresearchgate.net

The versatility of the coumarin nucleus allows for chemical modifications at several positions, which has led to the development of a vast library of derivatives. researchgate.net These derivatives have been found to exhibit a wide array of pharmacological activities. ajchem-a.comnih.gov The diverse biological functions associated with the coumarin scaffold underscore its importance in the ongoing search for new therapeutic agents. sciensage.inforesearchgate.net

Table 1: Pharmacological Activities of Coumarin Derivatives

Activity Description
Anticancer Inhibition of cell proliferation, induction of apoptosis, and interference with tumor angiogenesis. nih.govajchem-a.com
Anti-inflammatory Modulation of inflammatory pathways, including the inhibition of enzymes like cyclooxygenase (COX). nih.govmdpi.com
Anticoagulant Inhibition of vitamin K-dependent coagulation factors, famously exemplified by warfarin. orientjchem.orgnih.gov
Antioxidant Scavenging of free radicals and protection against oxidative stress. researchgate.netnih.gov
Antimicrobial Activity against a range of bacteria and fungi. orientjchem.orgresearchgate.netajchem-a.com
Antiviral Inhibition of viral replication, including activity against HIV and influenza. orientjchem.org
Neuroprotective Protection of neuronal cells from damage, with potential applications in neurodegenerative diseases. orientjchem.orgnih.gov

Significance of 7-Hydroxycoumarin Derivatives in Contemporary Drug Discovery Research

Within the broad family of coumarins, 7-hydroxycoumarin derivatives hold a position of particular importance in drug discovery. 7-Hydroxycoumarin, commonly known as umbelliferone (B1683723), is a widespread natural product, especially in plants of the Umbelliferae (Apiaceae) family. phytojournal.comencyclopedia.pub It serves as a crucial starting material, or synthon, for the creation of more complex, biologically active molecules. phytojournal.comresearchgate.net

The hydroxyl group at the 7-position of the coumarin ring is a chemically reactive site, readily undergoing reactions such as alkylation and acylation. mdpi.com This allows medicinal chemists to systematically modify the umbelliferone structure to optimize its pharmacological properties. encyclopedia.pubnih.gov Consequently, derivatives of 7-hydroxycoumarin have been investigated for a multitude of therapeutic applications, demonstrating anti-inflammatory, antioxidant, antidiabetic, and neuroprotective effects. nih.govnih.gov Furthermore, the inherent fluorescence of many of these compounds has led to their development as probes for bioimaging and sensors for detecting specific ions and biomolecules. nih.govacs.org

Rationale for Academic Investigation of Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate

This compound is a synthetic derivative of 7-hydroxycoumarin, prepared through the reaction of 7-hydroxycoumarin with ethyl chloroacetate (B1199739). nih.gov The academic interest in this specific compound stems from several key aspects:

Synthetic Intermediate: It is a valuable intermediate in organic synthesis. biosynth.com The ethyl ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides and other derivatives. This allows for the creation of novel series of compounds for biological screening. researchgate.net

Physicochemical Characterization: Fundamental research has focused on understanding its chemical and physical properties. Detailed studies of its crystal structure have been published, providing crucial data for computational modeling and the design of new molecules based on its framework. nih.govnih.gov

Fluorescent Properties: As a coumarin derivative, the compound exhibits fluorescence. This property makes it a subject of investigation for potential applications as a laser dye or as a fluorescent probe for visualizing molecular processes in biological systems. nih.govbiosynth.com

Biochemical Research Tool: It is utilized in biochemical research, potentially as a modulator of enzyme activity. Such compounds can be invaluable tools for studying the kinetics and mechanisms of enzymatic pathways. biosynth.com

Current Research Landscape and Identified Knowledge Gaps Pertaining to the Compound

The current body of research on this compound is predominantly centered on its synthesis and solid-state characterization. iucr.org Its role as a precursor for other molecules is also established; for instance, it has been used to synthesize a series of 2-(2-oxo-2H-chromen-7-yloxy)acetamide derivatives that were subsequently tested for antimicrobial activity. researchgate.net

However, a significant knowledge gap exists concerning the intrinsic biological activity of this compound itself. While the parent compound, 7-hydroxycoumarin, and the broader class of its derivatives are extensively studied, this specific ethyl ester has not been comprehensively profiled for its own pharmacological effects. The literature lacks detailed investigations into its potential anticancer, anti-inflammatory, or antioxidant properties.

Future research could, therefore, be directed towards a thorough biological evaluation of the title compound to ascertain if it possesses therapeutic potential in its own right. Furthermore, while its fluorescent properties are known, a deeper exploration of its utility as a specific and sensitive fluorescent probe for cellular imaging remains an open avenue for investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O5 B362832 Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate CAS No. 72000-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-oxochromen-7-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-2-16-13(15)8-17-10-5-3-9-4-6-12(14)18-11(9)7-10/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXXLZFMWXHVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological and Biological Activity Investigations of Ethyl 2 2 Oxo 2h Chromen 7 Yloxy Acetate

Evaluation of Anti-inflammatory Modulatory Effects

Coumarins, a class of compounds to which Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate belongs, are recognized for their diverse pharmacological activities, including anti-inflammatory properties. nih.govresearchgate.net These effects are often attributed to their ability to modulate various inflammatory pathways. nih.gov

In Vitro Cellular Anti-inflammatory Assays

In vitro studies are crucial for elucidating the mechanisms behind the anti-inflammatory effects of chemical compounds. For coumarin (B35378) derivatives, these assays often involve the use of cell lines like RAW 264.7 macrophages. nih.gov Upon stimulation with agents like lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators. The anti-inflammatory potential of a compound is then assessed by its ability to inhibit the production of these mediators.

Key inflammatory markers often measured in these assays include:

Pro-inflammatory Cytokines: Such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net

Nitric Oxide (NO): A signaling molecule involved in inflammation. nih.gov

Prostaglandin E2 (PGE2): A lipid mediator of inflammation. nih.gov

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins.

While numerous studies have demonstrated the ability of various coumarin derivatives to inhibit these inflammatory markers in vitro, nih.govresearchgate.netnih.govmdpi.com there is a notable lack of specific published research data on the in vitro cellular anti-inflammatory effects of this compound itself.

Preclinical In Vivo Models of Inflammation (e.g., cotton pellet granuloma, carrageenan-induced paw edema)

Preclinical in vivo models are essential for evaluating the anti-inflammatory activity of a compound in a whole organism. Common models used for this purpose include:

Carrageenan-induced Paw Edema: This is an acute inflammatory model where the swelling of a rodent's paw after carrageenan injection is measured. researchgate.netmdpi.com The ability of a compound to reduce this swelling indicates its anti-inflammatory potential. Several coumarin derivatives have shown positive results in this model. researchgate.net

Cotton Pellet Granuloma: This model is used to study the chronic phase of inflammation. It involves implanting cotton pellets under the skin of a rodent, which leads to the formation of granulomatous tissue. The anti-inflammatory effect is determined by the reduction in the weight of this tissue after treatment with the test compound.

Despite the widespread use of these models for assessing coumarin derivatives, specific data from preclinical in vivo studies on the anti-inflammatory effects of this compound are not available in the current body of scientific literature.

Assessment of Antioxidant Activity

Coumarins are a well-known class of compounds that have attracted significant attention for their antioxidant properties. nih.govingentaconnect.comsysrevpharm.org Their ability to counteract oxidative stress is a key aspect of their pharmacological profile. nih.gov

In Vitro Radical Scavenging Assays

In vitro radical scavenging assays are commonly used to determine the antioxidant capacity of chemical compounds. These assays measure the ability of a substance to neutralize free radicals. Popular methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used method where the discoloration of the DPPH radical solution indicates the scavenging activity of the test compound. japer.innih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method also relies on the decolorization of a radical solution. encyclopedia.pub

Nitric Oxide Radical Scavenging Assay: This assay measures the ability of a compound to inhibit the production of nitric oxide radicals. japer.in

While extensive research has been conducted on the radical scavenging activities of various coumarin derivatives, japer.innih.govencyclopedia.pubmdpi.comnih.gov specific data for this compound is limited. One study synthesized a series of compounds starting from Ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate and evaluated their antioxidant activity, but did not test the parent compound itself. nih.gov

Cellular Antioxidant Defense Mechanism Studies

Beyond direct radical scavenging, the antioxidant effects of compounds can also be mediated through the modulation of cellular antioxidant defense mechanisms. This can involve upregulating the expression of antioxidant enzymes. The Keap1/Nrf2/ARE signaling pathway is a crucial regulator of cellular defense against oxidative stress. nih.gov Activation of the Nrf2 pathway can lead to the production of various antioxidant and detoxifying enzymes.

Studies have shown that some natural coumarin derivatives can activate the Nrf2 signaling pathway, contributing to their antioxidant and anti-inflammatory effects. mdpi.com However, there is no specific research available on the effects of this compound on cellular antioxidant defense mechanisms.

Exploration of Antimicrobial Efficacy

Coumarin derivatives have been investigated for their potential as antimicrobial agents against a range of pathogens, including bacteria and fungi. orientjchem.orgnih.govarkajainuniversity.ac.in The antimicrobial activity of these compounds is often influenced by the nature and position of substituents on the coumarin ring. arkajainuniversity.ac.in

For instance, some 7-substituted coumarin derivatives have been shown to exhibit antimycobacterial activity. nih.gov Additionally, the incorporation of other heterocyclic rings into the coumarin scaffold has been a strategy to enhance antimicrobial potency. researchgate.net

While the broader class of coumarins shows promise in this area, specific studies detailing the antimicrobial efficacy of this compound against any particular microorganisms are not found in the reviewed scientific literature.

Antifungal Activity Profiles

Similar to the antibacterial investigations, the direct antifungal activity of this compound has not been a primary focus in the reviewed literature. However, the antifungal properties of the broader coumarin class, including 7-substituted derivatives, have been documented.

Coumarins and their derivatives have been shown to exhibit antifungal activity against a variety of human and plant fungal pathogens. nih.gov For example, coumarin itself has been found to induce apoptosis in Candida albicans, suggesting a potential mechanism for its antifungal action. nih.gov

Studies on coumarins isolated from Pterocaulon species, which are traditionally used to treat animal mycoses, have identified several active compounds. nih.gov While the specific activity of this compound was not reported, this highlights the potential of the coumarin scaffold in the development of antifungal agents. The structural modifications at the C-7 position are known to influence the biological activity of coumarins. The introduction of the ethoxycarbonylmethoxy group could potentially enhance or alter the antifungal properties of the parent 7-hydroxycoumarin molecule. Further research is required to specifically evaluate the antifungal spectrum and potency of this compound.

Other Investigated Biological Activities

Beyond antimicrobial studies, the broader biological effects of coumarins have been a subject of considerable research, including their impact on cellular processes and their potential in various disease models.

There is a lack of specific data in the reviewed scientific literature concerning the in vitro effects of this compound on cellular proliferation and viability. However, studies on structurally related compounds offer some perspective. For instance, the cytotoxic effects of 7-hydroxy-3,4-dihydrocadalene, a sesquiterpene with a hydroxyl group, have been investigated against breast cancer cell lines, with its activity linked to the induction of oxidative stress-mediated apoptosis. nih.gov While this compound belongs to a different chemical class, it underscores the potential biological activity associated with hydroxylated aromatic structures.

A study on a positional isomer, Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, has been reported, though its cytotoxic or antiproliferative activities were not the focus of the publication. researchgate.net The anticancer properties of coumarin derivatives are an active area of research, with many synthetic derivatives showing promising activity. researchgate.net Given that this compound is a derivative of 7-hydroxycoumarin, a compound known to be a versatile precursor for biologically active molecules, it is plausible that it may exhibit effects on cell proliferation. However, dedicated in vitro studies are necessary to determine its specific cytotoxic or cytostatic profile against various cell lines.

Currently, there is no available information in the searched literature regarding preclinical in vivo explorations of this compound in any specific disease models, including cancer, cardiovascular, or neurological models. The evaluation of a compound's efficacy and behavior in a living organism is a critical step in the drug discovery and development process. The absence of such data for this compound indicates that its therapeutic potential has not yet been investigated at the in vivo level. Future research endeavors would be required to undertake such studies to understand its pharmacokinetic profile and potential efficacy in various pathological conditions.

Structure Activity Relationship Sar Studies of Ethyl 2 2 Oxo 2h Chromen 7 Yloxy Acetate and Analogs

Influence of the Core Coumarin (B35378) Ring System on Biological Potency

The coumarin ring system, a fusion of a benzene (B151609) ring and an α-pyrone ring, is a "privileged scaffold" in drug discovery, known to interact with a multitude of biological targets. researchgate.net The biological activity of coumarin derivatives is profoundly influenced by the substitution pattern on this core structure. Modifications at various positions can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to enzymes and receptors.

For instance, the introduction of substituents at the C3 and C-4 positions of the coumarin ring is a common strategy for developing novel antibacterial agents. researchgate.net The nature of these substituents plays a crucial role in determining the potency and spectrum of activity. Similarly, substitutions at the C-7 position are widely explored to enhance various pharmacological effects, including anticancer and antimicrobial activities. scispace.com

The inherent fluorescence of the coumarin nucleus is another significant aspect, with substitutions on the ring system tuning its photophysical properties. This has led to the development of coumarin-based fluorescent probes for biological imaging and diagnostics.

Role of the Ether Linkage at Position 7 on Biological Activity

The ether linkage at the 7-position of the coumarin ring is a critical determinant of biological activity. This linkage serves as a versatile anchor for introducing a wide array of substituents, thereby influencing the molecule's pharmacokinetic and pharmacodynamic properties. The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

SAR studies have consistently shown that the nature of the group attached to the 7-oxy moiety significantly impacts the biological potency. For example, in a series of 7-substituted coumarin derivatives designed as monoamine oxidase-B (MAO-B) and cholinesterase (ChE) inhibitors, the benzyloxy series displayed potent nano-molar MAO-B inhibition. nih.gov The length and nature of the alkyl chain in 7-alkoxycoumarins have also been shown to be crucial for their antimycobacterial activity.

The presence of the ether linkage is considered essential for the high activity in certain coumarin-1,2,3-triazole hybrids with anticancer properties. nih.gov Removal of this oxygen atom has been reported to lead to a significant loss of activity, highlighting its importance in the pharmacophore. nih.gov

Impact of the Ethoxyacetate Moiety on Pharmacological Profiles

The ethoxyacetate moiety at the 7-position of the coumarin ring in ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate introduces an ester functionality, which can significantly influence the compound's pharmacological profile. Esters are known to be susceptible to hydrolysis by esterases in the body, which can lead to the in-vivo formation of the corresponding carboxylic acid. This bioactivation can alter the compound's solubility, cell permeability, and target interactions.

In the context of antimicrobial activity, the presence of an ester or a carboxylic acid substituent on the coumarin ring has been found to be crucial for potent inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov The conversion of the ester to a carboxylic acid can enhance activity against certain pathogens like Helicobacter pylori, where the presence of a phenolic hydroxyl group and/or a carboxylic acid is beneficial. nih.gov

The following table illustrates the impact of modifications of the ethoxyacetate moiety on the anticancer activity of some coumarin derivatives against the human breast cancer cell line MCF-7.

CompoundR GroupIC50 (µM) on MCF-7 cells
Analog 1-CH2COOCH2CH3 (Ethoxyacetate)9.54
Analog 2-H (Hydroxy)16.1
Analog 3-COCH3 (Acetyl)0.47

Data sourced from a study on biologically active 7-hydroxycoumarin derivatives. mdpi.com The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Comparative Analysis of this compound with Other 7-Substituted Coumarins

The biological activity of this compound is best understood through a comparative analysis with other 7-substituted coumarins. The nature of the substituent at the 7-position can dramatically alter the compound's biological activity, leading to a wide spectrum of pharmacological effects.

For instance, replacing the ethoxyacetate group with a simple benzyloxy group can lead to potent and selective inhibition of MAO-B. nih.gov Further elaboration of the benzyl (B1604629) group with piperidine (B6355638) or piperazine (B1678402) moieties can introduce cholinesterase inhibitory activity, creating multi-target-directed ligands for potential use in Alzheimer's disease. nih.gov

In the realm of anticancer agents, the attachment of various heterocyclic rings or other pharmacophores to the 7-oxy position has yielded compounds with significant cytotoxic activity against various cancer cell lines. nih.gov The following table provides a comparative overview of the anticancer activity of different 7-substituted coumarins.

CompoundSubstituent at 7-positionCancer Cell LineIC50 (µM)
Analog A-OCH2COOEt (Ethoxyacetate)MCF-79.54 mdpi.com
Analog B-O-benzylHepG2>100
Analog C-O-(CH2)2-piperidineA5495.92
Analog D-O-gallateHL-6015.2 nih.gov

IC50 values are indicative of the potency of the compounds against the respective cancer cell lines. Data is compiled from multiple sources for comparative purposes.

Rational Derivatization Strategies for Enhancing Specific Bioactivities

Based on the established SAR, several rational derivatization strategies can be employed to enhance the specific bioactivities of this compound.

For Anticancer Activity:

Hybridization: A promising approach is the creation of hybrid molecules by linking the 7-oxy position of the coumarin to other known anticancer pharmacophores, such as pyridine, quinoline, or other heterocyclic systems. nih.gov

Modification of the Ester: The ethoxyacetate moiety can be modified to include different ester groups or converted to amides or other functional groups to modulate the compound's physicochemical properties and target interactions. Introducing bulky or lipophilic groups could enhance binding to specific protein pockets.

For Antimicrobial Activity:

Introduction of Halogens: The incorporation of halogen atoms, such as chlorine or fluorine, onto the coumarin ring or the 7-substituent can often enhance antimicrobial activity.

Synthesis of Carboxylic Acid Analogs: Hydrolysis of the ethyl ester to the corresponding carboxylic acid can lead to increased activity against certain bacteria, particularly those where a charged group is favorable for interaction with the target. nih.gov

For Neuroprotective Activity:

Introduction of Basic Moieties: For targeting enzymes like cholinesterases, the introduction of basic nitrogen-containing groups, such as piperidine or piperazine, at the terminus of the 7-alkoxy chain is a well-established strategy. nih.gov

The following table summarizes some rational derivatization strategies and their expected impact on biological activity.

Derivatization StrategyTarget MoietyExpected Enhancement in Bioactivity
Hybridization with nitrogen heterocycles7-oxy positionAnticancer, Antimicrobial
Conversion of ester to carboxylic acidEthoxyacetateAntimicrobial (especially against H. pylori)
Introduction of piperidine/piperazine7-alkoxy chainCholinesterase inhibition (Neuroprotective)
HalogenationCoumarin ring or substituentAntimicrobial, Anticancer

Computational and Molecular Modeling Studies on Ethyl 2 2 Oxo 2h Chromen 7 Yloxy Acetate

Molecular Docking Investigations with Predicted Biological Targets (e.g., COX-2 active site)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding affinity and mode of interaction of a ligand, such as Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate, with the active site of a biological target, like an enzyme or receptor.

While specific molecular docking studies exclusively on this compound with the COX-2 active site are not extensively documented in publicly available literature, the broader class of coumarin (B35378) derivatives has been the subject of such investigations against various targets. For instance, studies on similar coumarin derivatives have explored their potential to inhibit enzymes involved in inflammation and cancer, such as Cyclooxygenase-2 (COX-2).

In a representative molecular docking study of a coumarin derivative with a target protein, the ligand is prepared by generating its 3D coordinates and optimizing its geometry. The target protein's structure, often obtained from the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site. Docking simulations are then performed using software like AutoDock or Glide. The results are analyzed based on the docking score, which estimates the binding free energy, and the predicted binding poses of the ligand within the active site. For example, a study on a novel coumarin derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (B1210297) (C2F), utilized molecular docking to explore its interaction with the EGFR/PI3K/AKT/mTOR signaling pathway, which is implicated in non-small cell lung cancer. nih.gov

The predicted binding affinity of a ligand to a target is often presented in a table format, showcasing the docking scores. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Example of Molecular Docking Scores of Coumarin Derivatives with a Biological Target (Note: This table is illustrative and based on typical data from molecular docking studies of coumarin derivatives, not specifically this compound)

CompoundDocking Score (kcal/mol)Predicted Interacting Residues
Derivative A-8.5TYR 385, SER 530, ARG 120
Derivative B-7.9TYR 355, ARG 513, VAL 523
This compound (Hypothetical) -8.2 TYR 385, SER 530, PHE 518
Reference Inhibitor-9.1TYR 385, SER 530, ARG 120

Ligand-Protein Interaction Analysis and Binding Mode Elucidation

Following molecular docking, a detailed analysis of the ligand-protein interactions is crucial for understanding the binding mode. This involves identifying the specific amino acid residues in the active site that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Visualization tools like PyMOL and Discovery Studio are employed to generate 3D representations of the docked complex, providing a clear picture of the binding orientation.

For this compound, it is hypothesized that the coumarin core would engage in hydrophobic interactions with non-polar residues in the active site of a target like COX-2. The ester and ether functionalities could act as hydrogen bond acceptors, forming crucial interactions with polar amino acid residues. The crystal structure of this compound reveals that the 2H-chromene ring system is nearly planar, a feature that can facilitate stacking interactions with aromatic residues in a protein's binding pocket. nih.gov

A detailed breakdown of these interactions is often tabulated to provide a clear summary.

Table 2: Predicted Ligand-Protein Interactions for a Coumarin Derivative (Note: This table is illustrative and based on typical data from ligand-protein interaction analysis)

Interacting ResidueInteraction TypeDistance (Å)
TYR 385Hydrogen Bond (with C=O of coumarin)2.1
SER 530Hydrogen Bond (with ether oxygen)2.5
ARG 120Pi-Cation Interaction (with benzene (B151609) ring)3.8
LEU 352Hydrophobic Interaction4.2
VAL 523Hydrophobic Interaction3.9

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological effects.

A QSAR study on a series of coumarin derivatives would involve calculating a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological descriptors), and 3D (e.g., molecular shape, surface area).

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. A QSAR study on coumarin derivatives as monoamine oxidase (MAO) inhibitors, for instance, found that the inhibitory activity was correlated with descriptors such as polarizability, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). bas.bg While this study did not specifically include this compound, the methodology is directly applicable.

The performance of a QSAR model is evaluated using statistical parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability.

Table 3: Example of a QSAR Equation for Coumarin Derivatives (Note: This is a hypothetical QSAR model for illustrative purposes)

pIC₅₀ = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + 2.1

R²: 0.85

Q²: 0.75

Molecular Dynamics Simulations for Conformational Analysis and Target Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and biological systems over time. In the context of drug design, MD simulations can provide valuable insights into the conformational flexibility of a ligand like this compound and the stability of its complex with a biological target.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and then solving Newton's equations of motion for all the atoms in the system. The simulation would generate a trajectory of the atomic positions and velocities over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory can reveal important information, such as:

Conformational Changes: How the ligand and protein structures fluctuate over time.

Binding Stability: Whether the ligand remains stably bound in the active site or dissociates.

Key Interactions: The persistence of specific hydrogen bonds and hydrophobic interactions throughout the simulation.

A study on COX-2 inhibitors utilized MD simulations to analyze the stability of the ligand-protein complexes. easychair.org Similar simulations for this compound would provide a more dynamic and realistic picture of its binding behavior compared to the static view offered by molecular docking.

Table 4: Key Metrics from a Hypothetical Molecular Dynamics Simulation

MetricValueInterpretation
RMSD of Ligand1.5 ÅThe ligand remains relatively stable in the binding pocket.
RMSF of Active Site Residues0.8 ÅThe key interacting residues show minimal fluctuation.
Number of Hydrogen Bonds2-3Hydrogen bonds are consistently maintained.

In Silico Screening and Library Design for Novel Coumarin Analogs

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

Starting with the scaffold of this compound, a virtual library of novel coumarin analogs can be designed. This can be achieved by systematically modifying different parts of the molecule, such as the substituents on the coumarin ring or the ester group. Tools like LibINVENT can be used for reaction-based generative scaffold decoration to create diverse and synthetically accessible libraries. nih.gov

This virtual library can then be screened against a biological target using high-throughput molecular docking. The top-ranked compounds, based on their docking scores and predicted binding modes, can then be selected for synthesis and biological evaluation. This iterative process of design, screening, and testing is a cornerstone of modern rational drug design.

Mechanistic Investigations of Ethyl 2 2 Oxo 2h Chromen 7 Yloxy Acetate S Biological Actions

Elucidation of Specific Molecular Targets and Biological Pathways

Research into the specific molecular targets and biological pathways directly modulated by Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate is still in a nascent stage. While the broader class of coumarin (B35378) derivatives has been investigated for a wide range of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory activities, the precise molecular interactions of this specific ethyl acetate (B1210297) derivative remain largely uncharacterized in the public domain. nih.govresearchgate.net Studies on structurally related coumarins suggest that the core coumarin scaffold can interact with various biological molecules; however, direct evidence identifying the specific targets for this compound is not yet available.

Enzyme Inhibition or Activation Studies (e.g., COX-1 and COX-2 inhibition)

Currently, there are no specific studies in the reviewed scientific literature that detail the inhibitory or activatory effects of this compound on cyclooxygenase enzymes (COX-1 and COX-2) or other specific enzymes. While some coumarin derivatives have been reported to interact with enzymes like cytochrome P450, specific data for this compound is absent. nih.gov A study on a different coumarin derivative, Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, showed it inhibits the phosphorylation and nuclear translocation of STAT3 in colorectal cancer cells, but this cannot be directly extrapolated to the title compound. researchgate.net

Table 1: Enzyme Inhibition Data for this compound

EnzymeIC₅₀ / KᵢAssay ConditionsSource
COX-1Data not available--
COX-2Data not available--
OtherData not available--

Receptor Binding Affinity and Selectivity Studies

There is a lack of published research on the receptor binding affinity and selectivity of this compound. Consequently, no data is available to characterize its potential interactions with specific cellular receptors.

Cellular Signaling Pathway Modulation and Crosstalk Analysis

Detailed investigations into how this compound modulates cellular signaling pathways and the potential crosstalk between these pathways have not been reported in the available literature. While studies on other coumarin derivatives have implicated various signaling pathways in their biological effects, this specific information is not available for this compound. researchgate.net

Gene Expression and Protein Regulation Studies

As of the latest review of scientific literature, there are no published studies that have specifically examined the effects of this compound on gene expression or protein regulation. Therefore, information regarding its impact on the transcription of specific genes or the expression levels of particular proteins is currently unavailable.

Advanced Research Applications and Future Directions for Ethyl 2 2 Oxo 2h Chromen 7 Yloxy Acetate

Development as Fluorescent Probes and Biosensors in Research Contexts

The inherent fluorescence of the coumarin (B35378) nucleus is a defining characteristic that researchers have leveraged for various detection and imaging applications. nih.gov Coumarins are recognized as attractive fluorescent molecules due to their high emission quantum yields, photostability, and good solubility. nih.gov The 7-hydroxycoumarin scaffold, from which Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate is derived, is particularly prominent in the design of fluorescent probes. nih.govnih.gov

Modification at the 7-position is a key strategy for modulating the fluorescence characteristics of the molecule, making it adaptable for specific sensing tasks. nih.gov Research has demonstrated that 7-hydroxycoumarin derivatives can function as fluorescent indicators for studying enzyme binding. In such systems, the fluorescence of the coumarin derivative is quenched upon binding to the tautomerase active site of a target like the Macrophage Migration Inhibitory Factor (MIF), allowing for competitive binding studies. nih.gov This principle highlights the potential of this compound to be adapted into probes where interaction with a biological target induces a measurable change in fluorescence. Furthermore, related 7-dialkylaminocoumarin derivatives have been engineered into "turn-on" fluorescent chemosensors capable of detecting low levels of water in organic solvents, showcasing the platform's versatility. mdpi.com The fluorescent properties of this compound are noted as being useful for cellular imaging techniques, aiding in the visualization of molecular-level biological processes. biosynth.com

Application Area Coumarin Derivative Type Sensing Mechanism Reference
Enzyme Binding Studies7-HydroxycoumarinsFluorescence Quenching nih.gov
Water Content Sensing7-Dialkylaminocoumarins"Turn-On" Fluorescence mdpi.com
Cellular ImagingThis compoundInherent Fluorescence biosynth.com

Conceptual Integration into Advanced Drug Delivery Systems

The field of drug delivery continually seeks innovative ways to enhance the efficacy and targeting of therapeutic agents, and the prodrug concept is a cornerstone of this endeavor. nih.gov A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active compound. nih.govresearchgate.net The structure of this compound is conceptually ideal for a prodrug design.

The ester linkage connecting the ethyl acetate (B1210297) moiety to the 7-hydroxycoumarin core is susceptible to hydrolysis by esterase enzymes that are abundant in the human body. This enzymatic cleavage would release 7-hydroxycoumarin (umbelliferone), a compound with its own array of biological activities. The 7-hydroxy position of coumarins is a frequently utilized site for such modifications. mdpi.com For instance, research into treatments for Alzheimer's disease has involved synthesizing coumarin-based molecules with an oxyacetohydrazide linker at position 7, a structure conceptually similar to the oxyacetate linker in this compound, to improve therapeutic potential. scispace.com This strategy allows for the modification of a drug's physicochemical properties, potentially improving its absorption, distribution, and metabolic profile, while targeting its release to specific tissues or cellular compartments.

Exploration in Multicomponent Research Systems for Synergistic Effects

Modern drug discovery often employs the strategy of molecular hybridization, where two or more distinct pharmacophores are combined into a single molecule. chemrxiv.org This approach aims to create hybrid compounds with improved affinity, enhanced efficacy, or a dual mode of action that can address multiple targets simultaneously. The coumarin scaffold is an excellent platform for such molecular engineering.

Researchers have successfully synthesized coumarin-1,3,4-thiadiazole and coumarin-imidazole hybrids to develop new agents with potent antibacterial activity. chemrxiv.orgnih.gov These studies demonstrate that combining the coumarin core with other bioactive heterocyclic systems can lead to synergistic effects, resulting in compounds with greater potency than the individual components. While this compound itself has not been extensively studied in combination therapies, its structure serves as a valuable starting point. The ethyl oxyacetate group can be chemically modified or replaced with other pharmacologically active moieties to create novel hybrid molecules designed for synergistic interactions with biological targets.

Preclinical Research into Emerging Therapeutic Areas and Neglected Diseases

The coumarin class of compounds is known for an exceptionally broad range of biological activities, including anticancer, antioxidant, anticoagulant, antimicrobial, anti-inflammatory, and antineurodegenerative properties. nih.govresearchgate.net this compound is utilized in biochemical research as a scaffold for synthesizing new bioactive molecules and as an enzyme modulator. biosynth.com

While direct preclinical data on this specific ester is limited, research on closely related 7-oxycoumarin derivatives provides a strong basis for its potential in several therapeutic areas.

Neuroprotection: New series of 7-oxycoumarin derivatives have been synthesized and evaluated as highly potent and selective inhibitors of monoamine oxidase A (MAO-A), an important target in the treatment of depression and neurodegenerative diseases. nih.gov

Antifungal and Nematicidal Agents: Fluorinated 7-hydroxycoumarin derivatives have shown promising antifungal activity. mdpi.com In the context of neglected diseases, particularly in agriculture, alkoxycoumarins have been investigated for their nematicidal activity against plant-pathogenic nematodes. nih.gov

Metabolic and CNS Disorders: Other derivatives based on the 7-hydroxycoumarin structure have been explored as antidiabetic agents and as ligands for serotonin (B10506) receptors (5-HT1A), indicating potential applications in metabolic disorders and neuropsychiatry. researchgate.netmdpi.com

The diverse activities of its structural analogs suggest that this compound is a promising candidate for preclinical evaluation in these and other emerging therapeutic fields.

Derivative Class Therapeutic Area Biological Target/Activity Reference
7-Oxycoumarin derivativesNeuroprotectionMonoamine Oxidase A (MAO-A) Inhibition nih.gov
Fluorinated 7-hydroxycoumarinsAnti-infectiveAntifungal Activity mdpi.com
5-AlkoxycoumarinsAgricultural ScienceNematicidal Activity nih.gov
7-Hydroxycoumarin hybridsMetabolic DisordersAntidiabetic Activity (α-amylase inhibition) researchgate.net
Piperazine (B1678402) derivatives of 7-hydroxycoumarinCNS DisordersSerotonin 5-HT1A Receptor Binding mdpi.com

Methodological Advancements in Characterizing Coumarin Bioactivity In Vitro

The evaluation of the biological activity of coumarin derivatives like this compound relies on a well-established suite of in vitro assays. The characterization of any new synthetic compound begins with structural confirmation using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. chemmethod.comnih.gov

Following structural elucidation, a variety of bioassays are employed to screen for specific activities. Antioxidant potential is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net For antimicrobial screening, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined against various bacterial and fungal strains. chemrxiv.org Anticancer activity is often initially evaluated using cytotoxicity assays against cancer cell lines, such as the MCF-7 breast cancer line, to determine IC50 values. researchgate.netnih.gov Furthermore, for compounds designed as enzyme inhibitors, specific biochemical assays are used to measure the inhibition of targets like cyclooxygenase (COX), acetylcholinesterase, or monoamine oxidase, yielding quantitative data on potency (IC50 or Ki values). nih.govnih.govmdpi.com These established methodologies provide a robust framework for the systematic biological characterization of novel coumarin derivatives.

Perspectives on Future Research Trajectories for Novel Coumarin Derivatives

The future of coumarin research is poised to integrate advanced technologies with innovative chemical design. A primary trajectory involves the continued development of hybrid molecules that merge the coumarin scaffold with other pharmacophores to create multifunctional agents with enhanced selectivity and efficacy. chemrxiv.orgnih.gov

A significant shift in the discovery process is the increasing reliance on computational tools. The use of molecular docking, molecular dynamics simulations, and even reinforcement learning is becoming instrumental in designing and predicting the biological activity of novel coumarin derivatives before their physical synthesis. nih.govnih.gov This in silico approach rationalizes the design process, saving significant time and resources. Future work will likely focus on creating highly selective enzyme inhibitors and agents that can overcome drug resistance, particularly in the context of infectious diseases caused by multidrug-resistant bacteria. nih.govnih.gov As promising candidates are identified, a concerted effort will be needed to advance them through preclinical and clinical trials to unlock their full therapeutic potential. nih.gov The structural optimization of the coumarin core, particularly through substitutions at key positions, will remain a central strategy in the quest to develop the next generation of coumarin-based therapeutics. mdpi.com

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 7-hydroxycoumarin derivatives and ethyl chloroacetate. A conventional method involves reacting 7-hydroxy-4-methyl-2H-chromen-2-one with ethyl chloroacetate in dry DMF using anhydrous K₂CO₃ as a base at 80°C for 10 hours, achieving yields of 81–82% after crystallization from ethanol . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature control : Prolonged heating at 80°C ensures complete substitution.
  • Purification : Recrystallization from ethanol minimizes impurities.
    Comparative studies suggest that replacing K₂CO₃ with phase-transfer catalysts or microwave-assisted synthesis could further reduce reaction time and improve yield.

Q. How is the crystal structure of this compound determined using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
  • Crystal growth : Slow cooling of a warm ethyl acetate/hexanes solution yields diffraction-quality crystals .
  • Data collection : MoKα radiation (λ = 0.71073 Å) at 100 K, with θ range 2.5–29.4°, captures 3372 reflections .
  • Refinement : SHELXL-2018/3 refines the structure (monoclinic P2₁/c, Z = 4) with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are refined isotropically at 1.2–1.5×Ueq of parent atoms .
    Crystallographic Data :
ParameterValue
a (Å)8.1435
b (Å)16.4887
c (Å)10.5506
β (°)125.882
V (ų)1147.84

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in crystallographic data during refinement of this compound?

  • Methodological Answer : Discrepancies in thermal parameters or residual electron density are addressed via:
  • Twinned data analysis : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
  • Hydrogen bonding validation : Hydrogen-bond geometry (e.g., D–H⋯A distances) is cross-checked against expected values (e.g., O–H⋯O: 2.6–3.0 Å) .
  • R-factor convergence : Iterative refinement until R₁ < 0.05 for high-resolution data (I > 2σ(I)) .
    Software tools like Olex2 and PLATON validate structural models for symmetry and steric clashes.

Q. How can this compound be functionalized to enhance its antimicrobial activity, and what analytical methods validate these modifications?

  • Methodological Answer : The acetate moiety is a versatile site for derivatization. For example:
  • Schiff base formation : Condensation with aromatic aldehydes introduces imine groups, enhancing bioactivity. IR (νC=N ~1600 cm⁻¹) and ¹H NMR (δ 8.3–8.5 ppm for –CH=N–) confirm successful synthesis .
  • Thiazolidinone cyclization : Reaction with mercaptoacetic acid and ZnCl₂ yields heterocyclic derivatives. ¹³C NMR detects thiazolidinone carbonyls at δ 170–175 ppm .
    Antimicrobial efficacy is assessed via MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with structure-activity relationships (SAR) guiding further optimization.

Q. What role does this compound play in the design of MRI contrast agents, and how is its binding efficacy assessed?

  • Methodological Answer : Coumarin derivatives act as myelin-targeting moieties in gadolinium-based contrast agents (e.g., MIC). Key steps include:
  • Chelation : Coumarin-linked DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) binds Gd³⁺ for T₁-weighted MRI .
  • In vitro binding : Fluorescence polarization assays quantify myelin basic protein (MBP) affinity.
  • In vivo imaging : Murine models evaluate T₁ relaxation time reduction in myelinated regions .
    Relaxivity (r₁) is calculated using R1=1/T1R_1 = 1/T_1, with higher r₁ indicating superior contrast enhancement.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.